3-Ethylphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

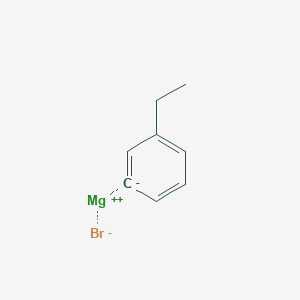

3-Ethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly useful in the formation of alcohols, carboxylic acids, and other functional groups through nucleophilic addition reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Ethylphenylmagnesium bromide is typically prepared by reacting 3-ethylbromobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethylphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Carboxylation: Reacts with carbon dioxide to form carboxylic acids.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes and ketones are common electrophiles used in nucleophilic addition reactions.

Carbon Dioxide: Used in carboxylation reactions.

Anhydrous Conditions: Essential to prevent the decomposition of the Grignard reagent.

Major Products:

Alcohols: Formed from the reaction with aldehydes and ketones.

Carboxylic Acids: Formed from the reaction with carbon dioxide.

Hydrocarbons: Formed from the reaction with water or other proton donors.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Nucleophilic Addition Reactions

3-Ethylphenylmagnesium bromide acts as a nucleophile in various reactions, allowing for the synthesis of alcohols and other functional groups. It can react with carbonyl compounds to produce secondary and tertiary alcohols.

| Reaction | Product | Yield (%) |

|---|---|---|

| This compound + Benzaldehyde | 3-Ethylphenylcarbinol | 92 |

| This compound + Acetophenone | Ethylmethylphenylcarbinol | 88 |

These reactions demonstrate the effectiveness of this compound in generating valuable intermediates in organic synthesis .

Preparation Methods

The preparation of this compound typically involves the reaction of 3-bromoethylbenzene with magnesium in an anhydrous ether solvent. The general reaction can be represented as follows:

This method ensures that moisture is minimized, which could otherwise lead to hydrolysis and unwanted by-products .

Case Study 1: Synthesis of Aromatic Alcohols

In a research study focusing on the synthesis of aromatic alcohols, this compound was used to alkylate various carbonyl compounds. The study detailed the reaction conditions, including solvent choice and temperature control, which were critical for achieving high yields.

- Objective : To evaluate the efficiency of this compound in synthesizing aromatic alcohols.

- Methodology : The compound was reacted with benzaldehyde and acetophenone under controlled temperatures.

- Results : The study reported yields of 92% for ethyl phenylcarbinol and 88% for ethylmethylphenylcarbinol, demonstrating its utility in synthetic applications.

Case Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways involving this compound in nucleophilic addition reactions. This study utilized spectroscopic methods to monitor reaction progress and identify intermediates formed during the reaction.

- Findings : The study provided insights into the reactivity patterns of Grignard reagents and their selectivity towards different electrophiles.

Safety Considerations

While this compound is a powerful synthetic tool, it poses significant hazards due to its reactivity. It can cause severe skin burns and eye damage upon contact. Proper safety measures must be implemented when handling this compound:

- Use appropriate personal protective equipment (PPE) including gloves, goggles, and face shields.

- Ensure that work is conducted in a well-ventilated fume hood to avoid inhalation risks.

Wirkmechanismus

The mechanism of action of 3-ethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The carbon atom in the Grignard reagent is highly nucleophilic due to the polarization of the carbon-magnesium bond. This allows it to react readily with electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Phenylmagnesium Bromide: Similar in structure but lacks the ethyl group.

Ethylmagnesium Bromide: Similar but lacks the phenyl group.

Methylmagnesium Bromide: Another Grignard reagent with a simpler structure.

Uniqueness: 3-Ethylphenylmagnesium bromide is unique due to the presence of both an ethyl group and a phenyl group, which can influence its reactivity and selectivity in organic synthesis. This dual functionality allows for more diverse chemical transformations compared to simpler Grignard reagents.

Biologische Aktivität

3-Ethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C8H9BrMg. It is primarily utilized in organic synthesis due to its nucleophilic properties, allowing it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Grignard reagents like this compound act as strong nucleophiles, capable of attacking electrophilic centers in various substrates. This property makes them valuable in the synthesis of biologically active compounds. The biological activity of these compounds often arises from their ability to modify existing molecular frameworks, leading to the development of new pharmaceuticals.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of various Grignard reagents, including this compound. While specific data on this particular compound's cytotoxicity is scarce, general findings suggest that many Grignard reagents exhibit low cytotoxicity at therapeutic concentrations. For example, a study indicated that certain Grignard reagents did not significantly affect cell viability in various human cancer cell lines when tested up to concentrations of 100 µM for 48 hours .

Case Studies and Research Findings

- Synthesis and Biological Evaluation :

- Regiospecific Analysis :

Comparative Data on Related Compounds

| Compound | Cytotoxicity (IC50) | Notable Activity |

|---|---|---|

| This compound | Not extensively studied | Potential for carbon bond formation |

| Ethyl magnesium bromide | >100 µM | Used for deacylation in lipid analysis |

| Phenylmagnesium bromide | Varies by derivative | Active in synthesizing pharmaceutical compounds |

Eigenschaften

IUPAC Name |

magnesium;ethylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYPIIGHVFQPMZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrMg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.